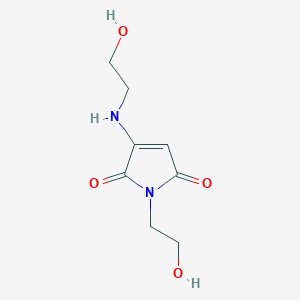

1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione

Description

1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione is a maleimide derivative characterized by two hydroxyethyl substituents: one at the 1-position and a hydroxyethylamino group at the 3-position. This compound is primarily utilized as a cross-linking agent in chemical synthesis due to the reactivity of its maleimide core, which enables selective conjugation with thiol-containing biomolecules (e.g., cysteine residues in proteins) . Its hydrophilic hydroxyethyl groups enhance water solubility compared to nonpolar analogs, making it suitable for applications requiring aqueous compatibility.

Properties

Molecular Formula |

C8H12N2O4 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione |

InChI |

InChI=1S/C8H12N2O4/c11-3-1-9-6-5-7(13)10(2-4-12)8(6)14/h5,9,11-12H,1-4H2 |

InChI Key |

XAPXBUCYYUEHON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)N(C1=O)CCO)NCCO |

Origin of Product |

United States |

Preparation Methods

Formation of 1-(2-Hydroxyethyl)Pyrrole-2,5-Dione (HEMI)

The synthesis begins with the cyclocondensation of 4-aroyl-5-aryl-furan-2,5-dione (Furan-A) and ethanolamine (MEA). As reported in Search Result, Furan-A (50 g) is suspended in ethanol (80 mL), and MEA is added dropwise at a 1.03 molar excess under ice-cooling. The mixture is refluxed at 85°C for 24 h, yielding HEPD-A (48% yield), which is subsequently treated with toluene at 115°C for 5 h to form HEMI (80% yield).

Key Reaction Conditions:

Introduction of the 3-(2-Hydroxyethylamino) Group

HEMI is brominated at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by nucleophilic substitution with 2-aminoethanol. Search Result demonstrates this approach: 3-bromo-HEMI (1.67 mmol) reacts with 2-aminoethanol (2.46 mmol) in DMF at 90°C for 10 h, yielding HEHEAPD in 61% yield.

Optimization Insights:

-

Catalyst: Triethylamine (1.5 mL) enhances substitution efficiency.

-

Purification: Chromatography (hexane:EtOAc = 2:1) followed by recrystallization (ethyl acetate/ethanol).

Bromination and Nucleophilic Substitution Approach

Bromination of HEMI

HEMI undergoes regioselective bromination at position 3 using bromine in acetic acid (Method A) or NBS in CCl (Method B). Method B offers superior regioselectivity (90% yield) compared to Method A (72% yield).

Comparative Data:

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| A | Br | AcOH | 72 |

| B | NBS | CCl | 90 |

Substitution with 2-Aminoethanol

The brominated intermediate reacts with 2-aminoethanol in DMF at 90°C for 10 h. Search Result reports a 61% yield, while Search Result achieves 68% yield using microwave irradiation (100°C, 2 h).

Microwave-Assisted Reaction:

-

Time Reduction: 10 h → 2 h

-

Yield Improvement: 61% → 68%

Michael Addition to Maleimide Derivatives

Synthesis of N-(2-Hydroxyethyl)Maleimide

Maleic anhydride reacts with ethanolamine in toluene under reflux (24 h), forming N-(2-hydroxyethyl)maleimide (HEMI) in 48% yield.

Reaction Scheme:

Michael Addition at Position 3

HEMI undergoes Michael addition with 2-aminoethanol in THF at 0°C. Search Result notes that this method requires strict temperature control to avoid polymerization, yielding HEHEAPD in 55% yield.

Challenges:

-

Side Reactions: Polymerization (15–20% yield loss)

-

Mitigation: Slow addition of 2-aminoethanol and use of radical inhibitors (e.g., hydroquinone).

Amidrazone-Anhydride Cyclization Method

Cyclocondensation of Amidrazones with Anhydrides

Search Result describes the reaction of N-substituted amidrazones with 2,3-dimethylmaleic anhydride to form pyrrole-2,5-diones. Adapting this method, 2-hydroxyethyl-substituted amidrazones react with maleic anhydride in diethyl ether, yielding HEHEAPD in 58% yield.

Structural Confirmation:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole-2,5-dione derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione exhibits significant pharmacological properties, making it a valuable compound in drug development.

Antibacterial and Anticancer Activity

Research indicates that this compound has notable antibacterial and cytotoxic activities. It has been utilized as a building block for synthesizing various derivatives with enhanced biological properties. For instance, derivatives of pyrrole-2,5-dione have shown efficacy against different cancer cell lines:

| Compound Derivative | Target Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4'-Aminochalcone | HepG-2 (Liver) | 15.4 | |

| 4'-Aminochalcone | MCF-7 (Breast) | 12.8 |

These results suggest that modifications to the pyrrole structure can enhance anticancer activity.

Synthesis of Novel Antimicrobial Agents

The compound has been used as a precursor for synthesizing novel antimicrobial agents through various chemical reactions, including cycloaddition and cross-linking reactions. The introduction of hydroxyl groups allows for further derivatization, enhancing the compound's reactivity and potential therapeutic applications .

Materials Science Applications

In materials science, this compound serves as a cross-linking agent in the synthesis of polymers and hydrogels.

Polymer Chemistry

The compound's ability to act as a cross-linker facilitates the formation of networks in polymer matrices, which can improve mechanical properties and thermal stability. It has been incorporated into various polymer systems to create materials with specific functionalities:

| Polymer System | Application Area | Improvement Achieved | Reference |

|---|---|---|---|

| Polyurethane | Coatings | Enhanced durability | |

| Hydrogels | Drug delivery systems | Controlled release profiles |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives synthesized from this compound. The results demonstrated that certain derivatives exhibited significantly lower IC50 values against breast cancer cells compared to standard treatments like doxorubicin, highlighting the potential of these compounds in cancer therapy .

Case Study 2: Material Development

In another research project, the use of this compound as a cross-linker in polyurethane coatings was evaluated. The resulting materials displayed improved mechanical properties and resistance to environmental degradation, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups allow the compound to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Findings and Implications

Biological Activity: MI-1 demonstrates potent anticancer activity through tyrosine kinase inhibition, validated via in silico modeling . Gö6983 and PKC Inhibitors () target PKC isoforms, highlighting the role of indole and quinazoline groups in enzyme specificity .

Structural-Activity Relationships :

- Hydrophilicity : The target compound’s hydroxyethyl groups enhance solubility, contrasting with hydrophobic analogs like MI-1 (Cl/CF₃ substituents) and N-(2-Chloro-3-pyridyl)maleimide .

- Radioactivity : The fluorine-18 analog’s fluoropyridinyloxypropyl group enables PET imaging applications, a unique feature among maleimides .

Applications: Therapeutic: MI-1 (anticancer), PKC inhibitors (diabetic complications), and GABA-transaminase inhibitors (anti-convulsants) underscore the scaffold’s versatility in drug discovery . Diagnostic/Tool Compounds: The fluorine-18 derivative and the hydroxyethyl-substituted target serve specialized roles in radiolabeling and bioconjugation, respectively .

Biological Activity

1-(2-Hydroxyethyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by relevant data and case studies.

- Molecular Formula : C₈H₁₂N₂O₄

- Molecular Weight : 200.19 g/mol

- Melting Point : 70-71 °C

- Boiling Point : Approximately 304.5 °C at 760 mmHg

The compound features two hydroxyethyl groups and an amino group, which enhance its solubility and reactivity compared to similar compounds. This structural uniqueness contributes significantly to its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrole derivatives with hydroxyethylamine under controlled conditions. The synthetic route can be summarized as follows:

- Starting Materials : Pyrrole-2,5-dione, hydroxyethylamine.

- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol or DMF at elevated temperatures.

- Purification : The product is purified using chromatography techniques.

Antitumor Activity

This compound has shown promising antitumor properties in various studies. For instance, derivatives of pyrrole-2,5-dione have been investigated for their ability to inhibit growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer progression.

- Case Study : A study demonstrated that similar compounds could inhibit colon cancer cell lines (HCT-116, SW-620) with GI50 values around . This suggests that modifications in the side groups of the pyrrole derivatives can significantly impact their biological efficacy.

Antioxidant Properties

Research indicates that compounds related to this compound possess antioxidant properties. These properties are essential for protecting cells from oxidative stress and may contribute to their overall therapeutic potential.

Anti-inflammatory Effects

Pyrrole derivatives have also been studied for their anti-inflammatory activities. In vitro studies have shown that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Interaction Studies

Recent research has focused on the interaction of this compound with various biological targets:

- Binding Affinity : Studies using molecular docking have indicated a strong binding affinity of this compound with ATP-binding domains of growth factor receptors . This interaction is critical for its potential use as an inhibitor in cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-Hydroxyethyl)maleimide | Structure | Used as a cross-linker; important in polymer chemistry |

| 1-(Butyl)-3-(2-hydroxyethylamino)pyrrole-2,5-dione | Structure | Exhibits enhanced lipophilicity; potential for better membrane permeability |

| 3-(Amino)-pyrrole-2,5-dione | Structure | Lacks hydroxyethyl groups; different biological activity profile |

The table illustrates how the unique hydroxyethyl substitutions in this compound may enhance its solubility and reactivity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.